molecular formula C23H31N3O6 B14631105 AM-Toxin I CAS No. 53193-10-5

AM-Toxin I

Cat. No.: B14631105
CAS No.: 53193-10-5
M. Wt: 445.5 g/mol
InChI Key: SYONRRYXABHFOE-SNRMKQJTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: AM-Toxin I can be synthesized using the Fmoc-based solid-phase method. This method involves the synthesis of linear depsipeptides, followed by cyclization using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) . The process is efficient and rapid, allowing for the preparation of this compound and its analogs.

Industrial Production Methods: This method’s efficiency and rapidity make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: AM-Toxin I undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can convert certain functional groups, such as carbonyl groups, into alcohols.

    Substitution: Substitution reactions can replace one functional group with another, potentially creating new analogs of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized analogs of this compound, while reduction may produce reduced forms of the compound .

Mechanism of Action

AM-Toxin I exerts its effects by targeting specific sites within susceptible apple cells. It primarily affects the plasma membrane and chloroplasts, causing invagination of the plasma membrane and loss of electrolytes . These disruptions lead to cell death and the characteristic symptoms of Alternaria blotch. The toxin’s action involves binding to specific molecular targets, disrupting normal cellular functions and leading to necrosis .

Properties

CAS No.

53193-10-5

Molecular Formula

C23H31N3O6

Molecular Weight

445.5 g/mol

IUPAC Name

(3S,9S,12S)-9-[3-(4-methoxyphenyl)propyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone

InChI

InChI=1S/C23H31N3O6/c1-13(2)19-22(29)26-18(8-6-7-16-9-11-17(31-5)12-10-16)21(28)24-14(3)20(27)25-15(4)23(30)32-19/h9-13,15,18-19H,3,6-8H2,1-2,4-5H3,(H,24,28)(H,25,27)(H,26,29)/t15-,18-,19-/m0/s1

InChI Key

SYONRRYXABHFOE-SNRMKQJTSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)OC)C(C)C

Canonical SMILES

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)OC)C(C)C

Origin of Product

United States

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